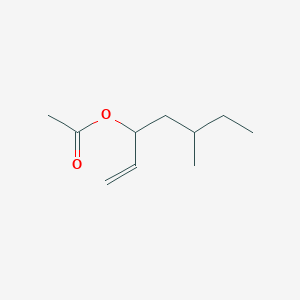
5-Methylhept-1-en-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhept-1-en-3-yl acetate is an organic compound belonging to the class of esters. It is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry. This compound is often used as a flavoring agent in food products and as a fragrance in personal care items.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhept-1-en-3-yl acetate typically involves the esterification of 5-Methylhept-1-en-3-ol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methylhept-1-en-3-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acetic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 5-Methylhept-1-en-3-ol and acetic acid.
Reduction: 5-Methylhept-1-en-3-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Methylhept-1-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone communication in insects.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry as a flavoring agent and fragrance component.
Mechanism of Action
The mechanism of action of 5-Methylhept-1-en-3-yl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Oct-1-en-3-yl acetate
- Pent-1-en-3-yl acetate
- Isopulegol acetate
Comparison
5-Methylhept-1-en-3-yl acetate is unique due to its specific structure, which imparts a distinct fruity odor. Compared to similar compounds, it may have different olfactory properties and reactivity, making it suitable for specific applications in the flavor and fragrance industry.
Properties
CAS No. |
10203-76-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-methylhept-1-en-3-yl acetate |
InChI |
InChI=1S/C10H18O2/c1-5-8(3)7-10(6-2)12-9(4)11/h6,8,10H,2,5,7H2,1,3-4H3 |
InChI Key |
AVERIPYWXSJZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















